molecular formula C23H29N3O4 B3009041 N1-(2,4-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955610-13-6

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B3009041
CAS RN: 955610-13-6
M. Wt: 411.502
InChI Key: MBCHFGNWWNNSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2,4-dimethoxyphenyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O4 and its molecular weight is 411.502. The purity is usually 95%.
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Scientific Research Applications

  • Orexin Receptor Research : Dugovic et al. (2009) studied the role of orexin receptors in sleep-wake modulation. They found that pharmacological blockade of orexin receptors, including with compounds similar to the one , can have significant effects on sleep patterns in rats (Dugovic et al., 2009).

  • Metabolism and Inhibition Studies : Paek et al. (2006) investigated the metabolism of a P-glycoprotein inhibitor that shares structural similarities with the specified compound. They identified various metabolites and studied their pathways in rats (Paek et al., 2006).

  • Synthesis and Chemical Reactivity : Coşkun and Tuncman (2006) discussed the synthesis of azomethine ylides by rearranging 1,3-dipolar cycloadducts of 3,4-dihydroisoquinoline-2-oxides, a process related to the synthesis of compounds like the one (Coşkun & Tuncman, 2006).

  • Copper-Catalyzed Reactions : Altman et al. (2007) explored the efficiency of copper-catalyzed N-arylation of imidazoles and benzimidazoles, which is relevant for the synthesis and modification of compounds like the one mentioned (Altman et al., 2007).

  • Anticancer Agent Synthesis and Evaluation : Fang et al. (2016) synthesized α-aminophosphonate derivatives containing a 2-oxoquinoline structure, akin to the compound , and evaluated their antitumor activities, indicating potential applications in cancer research (Fang et al., 2016).

  • Topoisomerase I-Targeting Agents : Ruchelman et al. (2004) studied compounds similar to the one for their topoisomerase I-targeting activity and cytotoxicity, highlighting potential applications in cancer therapeutics (Ruchelman et al., 2004).

properties

IUPAC Name

N'-(2,4-dimethoxyphenyl)-N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-4-26-13-5-6-17-14-16(7-10-20(17)26)11-12-24-22(27)23(28)25-19-9-8-18(29-2)15-21(19)30-3/h7-10,14-15H,4-6,11-13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCHFGNWWNNSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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